4-Fluoro-2-methylphenylmagnesium bromide

Übersicht

Beschreibung

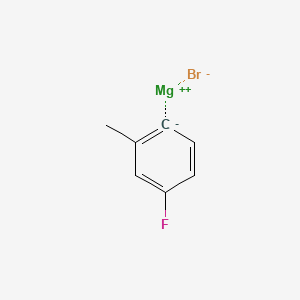

4-Fluoro-2-methylphenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is widely utilized for forming carbon-carbon bonds. The compound has the molecular formula C7H6BrFMg and a molecular weight of 213.33 g/mol .

Vorbereitungsmethoden

4-Fluoro-2-methylphenylmagnesium bromide is typically prepared through a Grignard reaction. This involves the reaction of 4-fluoro-2-methylbromobenzene with magnesium in the presence of anhydrous tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent the reagent from reacting with moisture or oxygen . The reaction conditions include refluxing the mixture for about an hour .

Analyse Chemischer Reaktionen

4-Fluoro-2-methylphenylmagnesium bromide undergoes several types of chemical reactions:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can participate in substitution reactions where the magnesium bromide group is replaced by other functional groups.

Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include carbonyl compounds, halides, and other electrophiles. The major products formed from these reactions are alcohols, substituted aromatics, and coupled products .

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-methylphenylmagnesium bromide is an organometallic compound belonging to the Grignard reagent family, with the molecular formula and a molecular weight of approximately 213.33 g/mol . It features a magnesium atom bonded to a 4-fluoro-2-methylphenyl group and a bromide ion. This compound is typically available as a solution in solvents like tetrahydrofuran or 2-methyltetrahydrofuran.

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, serving as a raw material and intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs . Its main application lies in forming carbon-carbon bonds through nucleophilic addition reactions.

Nucleophilic Addition to Carbonyls

this compound reacts with carbonyl compounds such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Synthesis Example

this compound is used in the synthesis of 1-Benzyl-4-(4-fluoro-2-methylphenyl)-1,2,3,6-tetrahydropyridine, a complex organic molecule . The process involves reacting 2-bromo-5-fluorotoluene with magnesium in tetrahydrofuran, followed by the addition of 1-benzyl-4-piperidone .

This compound is flammable and corrosive. It reacts violently with water and may form explosive peroxides . It should be stored at 4°C under air . Thermal decomposition can release irritating gases and vapors .

First Aid Measures

- Eye Contact : Rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention .

- Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention .

- Inhalation : If not breathing, give artificial respiration and call a physician immediately .

- Ingestion : Do NOT induce vomiting. Clean mouth with water and call a physician immediately .

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-methylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a leaving group, facilitating the reaction .

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-2-methylphenylmagnesium bromide is similar to other Grignard reagents such as phenylmagnesium bromide and methylmagnesium bromide. the presence of the fluoro and methyl groups in this compound makes it unique, providing different reactivity and selectivity in chemical reactions .

Similar compounds include:

- Phenylmagnesium bromide

- Methylmagnesium bromide

- 4-Fluorophenylmagnesium bromide

Biologische Aktivität

4-Fluoro-2-methylphenylmagnesium bromide is a Grignard reagent that has garnered attention in organic synthesis and medicinal chemistry due to its unique biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Molecular Formula : C7H6BrFMg

Molecular Weight : 213.33 g/mol

CAS Number : 30897-90-6

This compound is synthesized through the reaction of 2-bromo-5-fluorotoluene with magnesium in an inert atmosphere, typically using tetrahydrofuran (THF) as the solvent. This compound serves as an important intermediate in various organic reactions, particularly in the formation of carbon-carbon bonds.

The biological activity of this compound can be attributed to its ability to act as a ligand that interacts with specific receptors or enzymes. The fluorine atom enhances its binding affinity and selectivity towards certain biological targets, while the methyl group contributes to its overall stability and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance, derivatives of this compound have demonstrated activity against Pseudomonas aeruginosa , highlighting its potential in developing new anti-infective agents.

Antitumor Activity

In vitro studies have also explored the antitumor activity of compounds related to this compound. Notably, derivatives have shown promising results against several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The structure-activity relationship (SAR) suggests that modifications on the phenyl ring can enhance efficacy against these cancer types.

Mutagenicity Testing

The Ames test has been employed to assess the mutagenic potential of this compound. Results indicated that it did not show significant mutagenic effects at tested concentrations, which is critical for evaluating its safety in pharmaceutical applications.

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of various phenyl derivatives, this compound was found to inhibit cell proliferation in MCF7 and NCI-H460 cell lines. The IC50 values were determined through dose-response assays, indicating a clear correlation between structural modifications and increased cytotoxicity.

Case Study 2: Biofilm Inhibition

Another study focused on biofilm formation inhibition by related compounds. The findings suggested that these compounds could significantly reduce biofilm formation in Pseudomonas aeruginosa , making them potential candidates for treating chronic infections associated with biofilms.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antitumor | Inhibits MCF7 and NCI-H460 cell lines | |

| Mutagenicity | No significant mutagenic effects observed |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | IC50 (µM) | Target |

|---|---|---|

| This compound | Not determined | General biological activity |

| Related nitrophenyl derivatives | 6.55 - 7.41 | PqsD enzyme |

| Other substituted phenols | Variable | Various cellular targets |

Eigenschaften

IUPAC Name |

magnesium;1-fluoro-3-methylbenzene-4-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGINFOPBMDLBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C=CC(=C1)F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30897-90-6 | |

| Record name | Magnesium, bromo(4-fluoro-2-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.